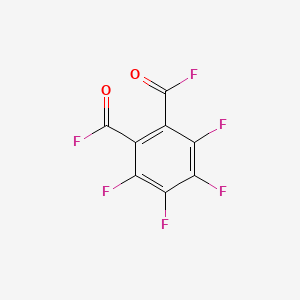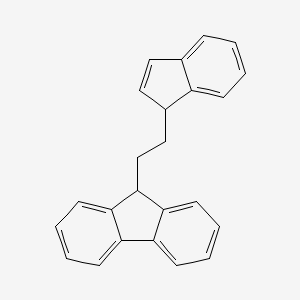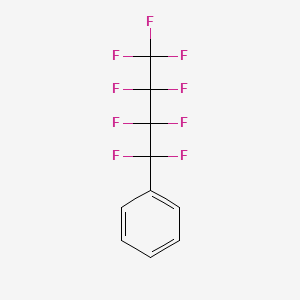
Benzene, (nonafluorobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (nonafluorobutyl)-: is a chemical compound with the molecular formula C10H5F9 . It is a colorless liquid with a distinctive aromatic odor. This compound is known for its stability and resistance to decomposition, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (nonafluorobutyl)- can be synthesized through the reaction of benzene with nonafluorobutyl iodide in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Benzene, (nonafluorobutyl)- involves the use of advanced catalytic systems to enhance yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, (nonafluorobutyl)- can undergo electrophilic aromatic substitution reactions, where the nonafluorobutyl group can be replaced by other substituents.
Oxidation Reactions: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of Benzene, (nonafluorobutyl)- can lead to the formation of partially fluorinated benzene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Partially fluorinated benzene compounds.
Scientific Research Applications
Chemistry: Benzene, (nonafluorobutyl)- is used as a precursor in the synthesis of various fluorinated organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. Its unique properties allow for the creation of compounds with enhanced bioavailability and stability .
Industry: Industrially, Benzene, (nonafluorobutyl)- is employed as a solvent, lubricant, and additive in the production of high-performance materials. It is also used in the manufacture of specialty polymers and coatings .
Mechanism of Action
The mechanism of action of Benzene, (nonafluorobutyl)- involves its interaction with molecular targets through its fluorinated butyl group. This interaction can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific application .
Comparison with Similar Compounds
- Benzene, (perfluorobutyl)-
- Benzene, (octafluorobutyl)-
- Benzene, (heptafluorobutyl)-
Comparison: Benzene, (nonafluorobutyl)- is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to chemical degradation. Compared to its less fluorinated counterparts, it exhibits superior performance in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-7(12,6-4-2-1-3-5-6)8(13,14)9(15,16)10(17,18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACASBRIKDMTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454425 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-75-6 |
Source


|
| Record name | (Nonafluorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
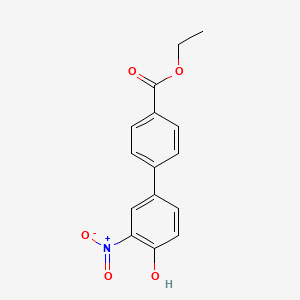
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
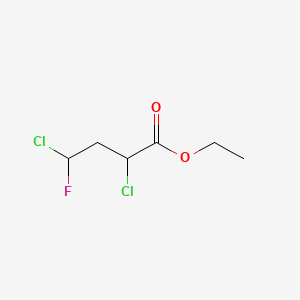
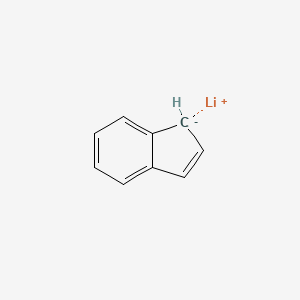
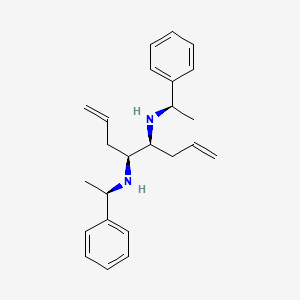
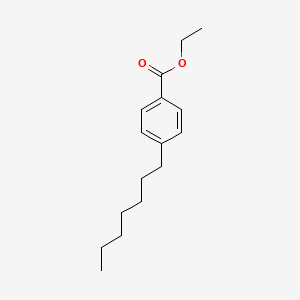
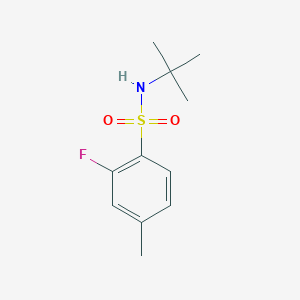
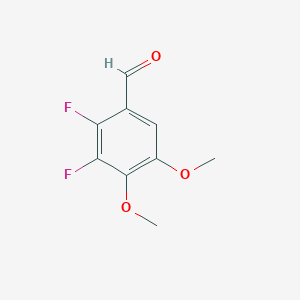
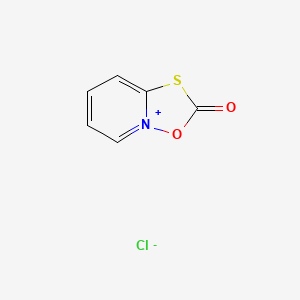
![7,7-Dibromodispiro[2.0.2.1(3)]heptane](/img/structure/B6317104.png)
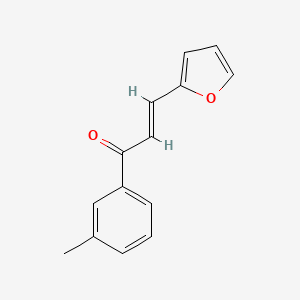
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)
